Zoxazolamine Zoxazolamine Zoxazolamine is a benzoxazole.
A uricosuric and muscle relaxant. Zoxazolamine acts centrally as a muscle relaxant, but the mechanism of its action is not understood.
Brand Name: Vulcanchem
CAS No.: 61-80-3
VCID: VC20806653
InChI: InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
SMILES: C1=CC2=C(C=C1Cl)N=C(O2)N
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol

Zoxazolamine

CAS No.: 61-80-3

Cat. No.: VC20806653

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

Zoxazolamine - 61-80-3

Specification

CAS No. 61-80-3
Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
IUPAC Name 5-chloro-1,3-benzoxazol-2-amine
Standard InChI InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Standard InChI Key YGCODSQDUUUKIV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)N=C(O2)N
Canonical SMILES C1=CC2=C(C=C1Cl)N=C(O2)N
Appearance Assay:≥98%A crystalline solid
Melting Point 184.5 °C

Introduction

Chemical Structure and Properties

Structural Characteristics and Identification

Zoxazolamine is a benzoxazole derivative with specific functional groups that confer its biological activity. The compound is formally known as 5-Chloro-2-benzoxazolamine or 2-amino-5-chlorobenzoxazole according to different nomenclature systems .

PropertyValue
CAS Registry Number61-80-3
Molecular FormulaC₇H₅ClN₂O
Molecular Weight168.58 g/mol
Percent CompositionC 49.87%, H 2.99%, Cl 21.03%, N 16.62%, O 9.49%
SMILES NotationNC1=NC2=CC(Cl)=CC=C2O1
InChIKeyYGCODSQDUUUKIV-UHFFFAOYSA-N

Physical and Chemical Properties

Zoxazolamine exists as a crystalline solid with specific physical properties that are relevant to its pharmaceutical formulation and biological activity .

PropertyValue
Physical StateCrystals (from benzene)
Melting Point185-185.5°C
Absorption MaximumUV max (methanol): 244, 285 nm
SolubilitySlightly soluble in water; soluble in alcohol
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0/0

Derivative Forms

The hydrochloride salt of zoxazolamine has also been prepared and characterized, with distinct properties from the parent compound :

PropertyValue
Molecular FormulaC₇H₅ClN₂O·HCl
Molecular Weight205.04 g/mol
Percent CompositionC 41.00%, H 2.95%, Cl 34.58%, N 13.66%, O 7.80%
Physical FormNeedles
Melting Point229°C (with decomposition)

Pharmacological Mechanism

Central Nervous System Effects

The primary mechanism of action for zoxazolamine involves inhibition of reflex pathways within the spinal cord . Research has demonstrated that zoxazolamine produces skeletal muscular relaxation by specifically targeting these neural circuits, similar to some structural analogues such as benzazole and benzimidazole compounds . This mechanism explains its clinical effectiveness in reducing muscle spasticity and rigidity.

Neurotransmitter Interactions

Studies have shown that zoxazolamine has significant effects on dopaminergic systems. Specifically, it decreases striatal dopamine metabolism without affecting striatal dopamine concentrations . More detailed investigations revealed that zoxazolamine decreases striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release . This selective modulation of dopamine metabolism may contribute to its muscle relaxant properties.

Ion Channel Activity

Zoxazolamine functions as an IK(Ca) channel opener (intermediate-conductance calcium-activated potassium channels) . Experimental evidence indicates that at concentrations of 100 μM, zoxazolamine activates K(Ca) current in mouse aortic endothelial cells . This ion channel modulation represents another potential mechanism contributing to its pharmacological effects.

Clinical Applications

Use as a Muscle Relaxant

Zoxazolamine was initially approved and marketed in 1956 for the relief of muscle spasm in various conditions including musculoskeletal disorders and neurological diseases . The standard dosing regimen typically involved 250 mg administered four times daily . Its effectiveness as a muscle relaxant was attributed to its ability to inhibit polysynaptic reflexes within the spinal cord, which reduced muscle tone while preserving some degree of voluntary muscular control .

Uricosuric Applications

Beyond its primary use as a muscle relaxant, zoxazolamine was later repurposed as a uricosuric agent for the treatment of gout . As a uricosuric compound, it increased the renal excretion of uric acid, thereby reducing serum uric acid levels associated with gout pathology. This application represented a significant expansion of its therapeutic scope beyond neuromuscular conditions.

SpeciesRoute of AdministrationLD₅₀ (mg/kg)
MiceIntraperitoneal376
MiceOral678
RatsIntraperitoneal102
RatsOral730

These values indicate moderate acute toxicity, with significant variation between species and administration routes.

Hepatotoxicity

The most significant safety concern associated with zoxazolamine was its potential to cause hepatotoxicity . Case reports documented instances of acute hepatitis in patients receiving therapeutic doses of the drug. For example, a documented case involved a 40-year-old male with chronic polyarticular gout who developed acute hepatitis while receiving zoxazolamine at the standard dosage of 250 mg four times daily . These hepatotoxic effects ultimately led to the drug's withdrawal from the market.

Pharmacokinetics and Metabolism

Limited pharmacokinetic data suggest that a single oral dose of 1 gram of zoxazolamine produced a maximum plasma concentration (Cmax) of approximately 7.5 mg/L in healthy adult subjects . The compound undergoes significant hepatic metabolism, which explains both its variable clinical effects and its potential for hepatotoxicity in susceptible individuals.

Research Applications

Cytochrome P-450 Activity Assessment

Despite its withdrawal from clinical practice, zoxazolamine has found continued utility as a research tool for assessing hepatic cytochrome P-450 activity in rodents . Its metabolism is largely dependent on these enzyme systems, making it a valuable probe for studying hepatic metabolic function and drug-metabolizing capacity.

Comparative Pharmacology Studies

Historical comparisons between zoxazolamine and other muscle relaxants such as mephenesin have provided valuable insights into structure-activity relationships and mechanistic differences between classes of centrally acting muscle relaxants . Research indicated that zoxazolamine was approximately twice as effective as mephenesin in producing muscle flaccidity in experimental animals at comparable doses .

Comparative Analysis with Related Compounds

Structural Analogues

Zoxazolamine shares structural similarities with other benzoxazole, benzothiazole, and benzimidazole compounds that demonstrate comparable pharmacological activities . These structural relationships have contributed to our understanding of the chemical features necessary for centrally acting muscle relaxant activity.

Functional Comparison with Mephenesin

When compared with the glycerol ether mephenesin, zoxazolamine demonstrated greater potency and a longer duration of action . Studies in spinal cats showed that zoxazolamine more effectively inhibited spinal segmental reflexes than mephenesin at equivalent doses . This pharmacological advantage likely contributed to its initial clinical adoption despite the later emergence of safety concerns.

Historical Significance and Legacy

Contribution to Drug Development

The development and subsequent withdrawal of zoxazolamine represents an important case study in pharmaceutical history, illustrating both the potential of structure-based drug design and the crucial importance of comprehensive safety evaluation. The zoxazolamine experience has informed more rigorous approaches to hepatotoxicity screening in modern drug development.

Scientific Contributions

Beyond its clinical applications, zoxazolamine has contributed to scientific understanding in several areas:

  • Mechanisms of centrally acting muscle relaxants

  • Structure-activity relationships among benzoxazole derivatives

  • Hepatic metabolism and drug-induced liver injury

  • Dopaminergic system modulation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator